

Miniruby: A Technical Guide to a Versatile Red Fluorescent Protein

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Compound of Interest

Compound Name: *Miniruby*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the red fluorescent protein **Miniruby**, its protein sequence, and common expression vectors. It is designed to be a core resource for researchers and professionals in the fields of molecular biology, cell biology, and drug development, offering detailed experimental protocols and quantitative data to facilitate the successful application of this powerful research tool.

Introduction to Miniruby

Miniruby is a monomeric red fluorescent protein derived from the tetrameric protein eqFP611, originally isolated from the sea anemone *Entacmaea quadricolor*.^{[1][2]} Its development was driven by the need for a bright and photostable red fluorescent marker for live-cell imaging applications. **Miniruby** exhibits a large Stokes shift, with excitation and emission maxima at approximately 558 nm and 605 nm, respectively, making it well-suited for multicolor imaging and Förster Resonance Energy Transfer (FRET) studies.^[2] An improved variant, mRuby2, offers enhanced brightness and photostability.^[3] This guide will focus on the foundational **Miniruby** (mRuby) protein.

Miniruby Protein Sequence

The amino acid sequence of mRuby, a monomeric variant of eqFP611, is provided below. This sequence has been optimized for expression in mammalian systems.^[2]

Quantitative Properties of Miniruby

The photophysical properties of **Miniruby** make it a valuable tool for a variety of imaging applications. Key quantitative data are summarized in the table below.

Property	Value	Reference
Excitation Maximum	558 nm	[2]
Emission Maximum	605 nm	[2]
Stokes Shift	47 nm	[2]
Molar Extinction Coefficient	113,000 M ⁻¹ cm ⁻¹	[4]
Quantum Yield	0.35	[4]
Brightness	39.55	[4]
pKa	4.5	[1]
Oligomeric State	Monomer	[2]

Miniruby Expression Vectors

A variety of expression vectors are available for expressing **Miniruby** in different host systems. The choice of vector depends on the specific application, the host organism, and the desired level of expression control.

Vector System	Host Organism	Promoter	Selection Marker	Key Features
pET Vectors (e.g., pET-28a)	E. coli	T7	Kanamycin	High-level, inducible protein expression for purification.
pcDNA3.1	Mammalian Cells	CMV	Neomycin (G418)	Constitutive high-level expression in a variety of mammalian cell lines.
pLenti	Mammalian Cells	CMV/EF1a	Puromycin/Blasticidin	Lentiviral vector for stable, long-term expression in dividing and non-dividing cells.
pBAD	E. coli	araBAD	Ampicillin	Tightly controlled, inducible expression.

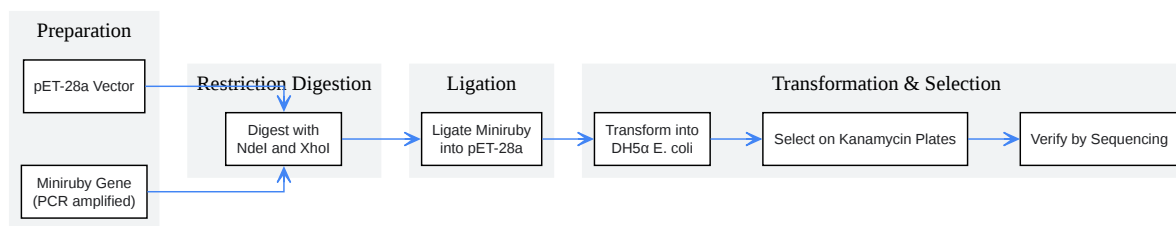
Experimental Protocols

This section provides detailed methodologies for key experiments involving **Miniruby**.

Cloning Miniruby into a Bacterial Expression Vector (pET-28a)

This protocol describes the cloning of the **Miniruby** gene into the pET-28a vector for inducible expression in E. coli.

Workflow for Cloning **Miniruby** into pET-28a



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Caption: Cloning workflow for inserting the **Miniruby** gene into the pET-28a expression vector.

Materials:

- **Miniruby** gene (e.g., synthesized or PCR-amplified from a template)
- pET-28a vector
- Restriction enzymes (e.g., NdeI and XhoI) and corresponding buffer
- T4 DNA Ligase and buffer
- Competent E. coli DH5α cells
- LB agar plates with kanamycin (50 µg/mL)
- DNA purification kits

Procedure:

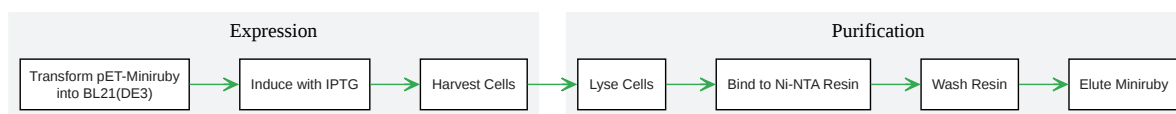
- PCR Amplification: Amplify the **Miniruby** coding sequence using PCR primers that add NdeI and XhoI restriction sites to the 5' and 3' ends, respectively.
- Restriction Digest: Digest both the purified PCR product and the pET-28a vector with NdeI and XhoI enzymes.

- Purification: Purify the digested **Miniruby** insert and pET-28a vector using a gel extraction or PCR cleanup kit.
- Ligation: Ligate the digested **Miniruby** insert into the linearized pET-28a vector using T4 DNA Ligase.
- Transformation: Transform the ligation mixture into competent E. coli DH5α cells.
- Selection: Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.
- Verification: Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the correct insertion of the **Miniruby** gene by restriction digest and Sanger sequencing.

Expression and Purification of Miniruby from E. coli

This protocol details the expression of His-tagged **Miniruby** in E. coli BL21(DE3) and subsequent purification using nickel-affinity chromatography.

Workflow for **Miniruby** Expression and Purification



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Caption: Workflow for the expression and purification of His-tagged **Miniruby** from E. coli.

Materials:

- pET-28a-**Miniruby** plasmid
- Competent E. coli BL21(DE3) cells

- LB medium with kanamycin (50 µg/mL)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)
- Wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)
- Elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)
- Ni-NTA affinity resin

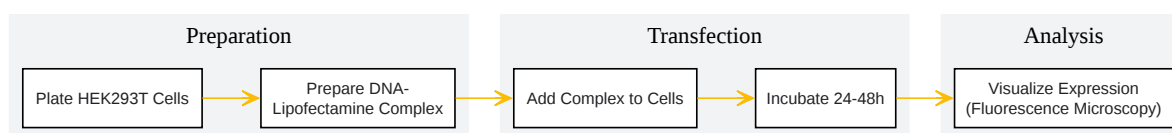
Procedure:

- Transformation: Transform the pET-28a-**Miniruby** plasmid into competent E. coli BL21(DE3) cells.
- Culture Growth: Inoculate a single colony into LB medium with kanamycin and grow overnight at 37°C. The next day, inoculate a larger culture with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
- Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and incubate for 4-6 hours at 30°C or overnight at 18°C.
- Cell Harvest: Harvest the cells by centrifugation.
- Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or with a French press.
- Binding: Clarify the lysate by centrifugation and apply the supernatant to a pre-equilibrated Ni-NTA resin.
- Washing: Wash the resin with wash buffer to remove unbound proteins.
- Elution: Elute the His-tagged **Miniruby** protein with elution buffer.
- Analysis: Analyze the purified protein by SDS-PAGE.

Transfection of Miniruby into Mammalian Cells for Expression

This protocol outlines the transient transfection of a mammalian expression vector containing **Miniruby** (e.g., pcDNA3.1-**Miniruby**) into HEK293T cells using Lipofectamine 2000.[5][6][7]

Workflow for Mammalian Cell Transfection



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Caption: Workflow for transiently transfecting mammalian cells with a **Miniruby** expression vector.

Materials:

- HEK293T cells
- pcDNA3.1-**Miniruby** plasmid DNA
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- Opti-MEM I Reduced Serum Medium
- Lipofectamine 2000 Transfection Reagent
- 6-well tissue culture plates

Procedure:

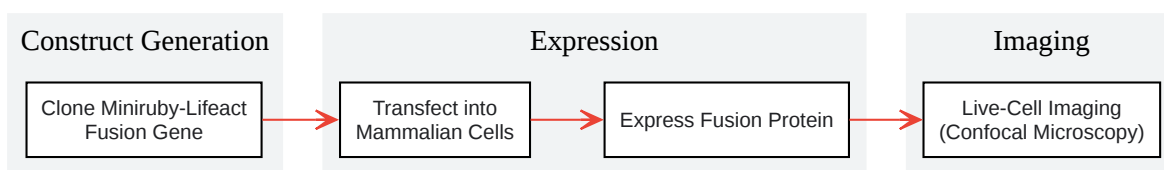
- **Cell Seeding:** The day before transfection, seed HEK293T cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.[8]

- Complex Formation:
 - In one tube, dilute the pcDNA3.1-**Miniruby** plasmid DNA in Opti-MEM.
 - In a separate tube, dilute the Lipofectamine 2000 reagent in Opti-MEM and incubate for 5 minutes at room temperature.[6]
 - Combine the diluted DNA and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[6]
- Transfection: Add the DNA-Lipofectamine complexes dropwise to the cells in fresh, serum-free medium.
- Incubation: Incubate the cells at 37°C in a CO2 incubator. After 4-6 hours, replace the medium with complete growth medium (DMEM with 10% FBS).
- Expression Analysis: At 24-48 hours post-transfection, visualize **Miniruby** expression using a fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red).

Labeling F-actin with a Miniruby-Lifeact Fusion

This protocol describes the use of a **Miniruby**-Lifeact fusion protein to visualize the F-actin cytoskeleton in live mammalian cells. Lifeact is a 17-amino-acid peptide that binds to F-actin without interfering with its dynamics.[9][10]

Workflow for F-actin Labeling



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Caption: Workflow for visualizing F-actin in live cells using a **Miniruby**-Lifeact fusion protein.

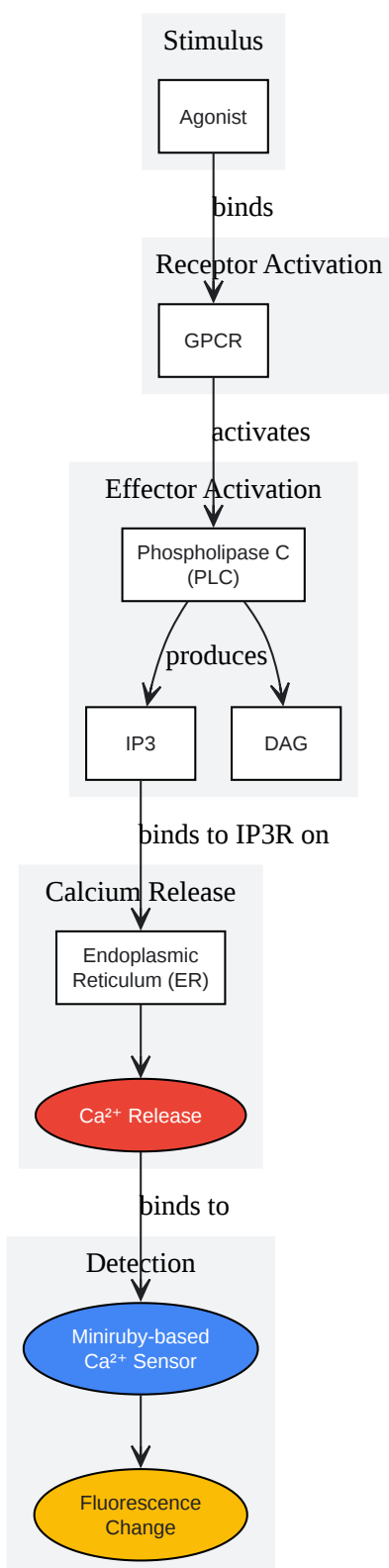
Procedure:

- **Construct Generation:** Clone the coding sequence for the Lifeact peptide in-frame with the **Miniruby** coding sequence in a mammalian expression vector (e.g., pcDNA3.1). A flexible linker sequence between **Miniruby** and Lifeact is recommended.
- **Transfection:** Transfect the **Miniruby**-Lifeact expression vector into the mammalian cells of interest using the protocol described in section 5.3.
- **Expression:** Allow the cells to express the fusion protein for 24-48 hours.
- **Live-Cell Imaging:** Image the live cells using a confocal or spinning-disk microscope equipped for red fluorescence detection. The **Miniruby**-Lifeact fusion protein will specifically label F-actin structures such as stress fibers, lamellipodia, and filopodia.

Application in Signaling Pathway Analysis

Miniruby can be used as a reporter in biosensors to monitor various signaling pathways. For example, it can be incorporated into a genetically encoded calcium indicator (GECI) to visualize changes in intracellular calcium concentrations.

Representative Calcium Signaling Pathway



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Caption: A generalized Gq-coupled GPCR signaling pathway leading to intracellular calcium release, which can be monitored by a **Miniruby**-based biosensor.

In this pathway, agonist binding to a Gq-coupled G-protein coupled receptor (GPCR) activates Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. A **Miniruby**-based calcium sensor would change its fluorescence intensity upon binding to the released calcium, allowing for real-time visualization of this signaling event.^{[4][11][12][13][14]}

Conclusion

Miniruby is a robust and versatile red fluorescent protein with broad applications in molecular and cellular biology. Its favorable photophysical properties, monomeric nature, and the availability of a wide range of expression vectors make it an excellent choice for protein tagging, live-cell imaging, and the development of biosensors for studying dynamic cellular processes. This guide provides the essential information and protocols to enable researchers to effectively utilize **Miniruby** in their experimental systems.

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